molecular formula C21H26O3 B1210321 16,17-Didehydro-11-oxoprogesterone CAS No. 1882-86-6

16,17-Didehydro-11-oxoprogesterone

Cat. No. B1210321
CAS RN: 1882-86-6
M. Wt: 326.4 g/mol
InChI Key: IKTWAVWPFLQACH-RJQCYMMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-4,16-diene-3,11,20-trione is a 20-oxo steroid.

Scientific Research Applications

Selectivity and Potency of Retroprogesterone

Dydrogesterone, a synthetic progestin, is primarily used for treating menstrual disorders, endometriosis, and in hormone replacement therapy. It is characterized by a lack of clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities. This study assessed dydrogesterone's selectivity and potential androgenic/antiandrogenic effects in vitro. It was found that dydrogesterone and its metabolite, 20α-dihydrodydrogesterone, primarily show progestogenic effects similar to progesterone, but with reduced androgenic, glucocorticoid, and mineralocorticoid effects. This highlights the distinct biochemical properties of dydrogesterone compared to other progestins (Rižner et al., 2011).

Development of Galeterone for Prostate Cancer Treatment

Galeterone, identified as a selective development candidate for prostate cancer treatment, modulates multiple targets in the androgen receptor signaling pathway. It is an inhibitor of 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in androgen biosynthesis from progestins. This illustrates the therapeutic application of manipulating progesterone derivatives in cancer treatment (Njar & Brodie, 2015).

Discovery and Pharmacology of Asoprisnil

Asoprisnil is a novel class 11beta-benzaldoxime-substituted selective progesterone receptor modulator (SPRM) used for treating uterine fibroids and endometriosis. It was selected for its mixed progesterone receptor agonist/antagonist activities. The SPRMs' high PR binding affinities and reduced glucocorticoid receptor affinities illustrate the potential of progesterone analogs in treating reproductive disorders (Schubert et al., 2005).

Regulation of Signal Transduction by Progesterone

Progesterone, along with estrogen, mediates biological effects on development and maintenance of reproductive tissues through gene regulation. This study emphasizes progesterone's role in rapid stimulatory effects on various signal transduction pathways, initiated from the plasma cell membrane. This finding has significant implications for understanding progesterone's diverse biological actions beyond its genomic effects (Edwards, 2005).

Progesterone in Maternal and Fetal Medicine

Progesterone's role in pregnancy is highlighted through its applications in preventing spontaneous miscarriage and preterm birth. The use of synthetic progesterone forms like 17 α-hydroxyprogesterone caproate in various clinical scenarios underlines the hormone's importance in reproductive health and pregnancy maintenance (Di Renzo et al., 2012).

properties

CAS RN

1882-86-6

Product Name

16,17-Didehydro-11-oxoprogesterone

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h6,10,15,17,19H,4-5,7-9,11H2,1-3H3/t15-,17-,19+,20-,21+/m0/s1

InChI Key

IKTWAVWPFLQACH-RJQCYMMPSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Other CAS RN

1882-86-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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